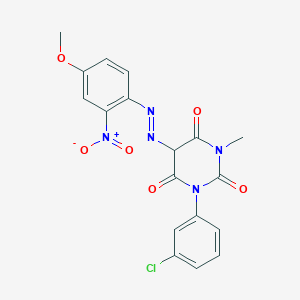
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is a complex organic compound that belongs to the class of azo compounds and barbiturates This compound is characterized by the presence of a chlorophenyl group, a methoxy-nitrophenyl group, and a barbituric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo linkage.
The barbituric acid moiety is introduced through a condensation reaction involving malonic acid derivatives and urea under acidic or basic conditions. The final step involves the coupling of the azo compound with the barbituric acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carboxylic acid derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid involves its interaction with specific molecular targets and pathways. The azo linkage and barbituric acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole
- 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Uniqueness
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is unique due to its combination of an azo linkage and a barbituric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1833-72-3 |
|---|---|
Formule moléculaire |
C18H14ClN5O6 |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14ClN5O6/c1-22-16(25)15(17(26)23(18(22)27)11-5-3-4-10(19)8-11)21-20-13-7-6-12(30-2)9-14(13)24(28)29/h3-9,15H,1-2H3 |
Clé InChI |
MRUWXPLBWROTCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
SMILES canonique |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Key on ui other cas no. |
1833-72-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















